Unraveling the Dapagliflozin Keto Impurity: Formation Pathways, Mechanistic Origins, and Analytical Control
Unraveling the Dapagliflozin Keto Impurity: Formation Pathways, Mechanistic Origins, and Analytical Control
A Technical Whitepaper for Pharmaceutical Scientists and Drug Development Professionals
Executive Summary
In the synthesis and lifecycle management of Dapagliflozin—a highly selective sodium-glucose cotransporter 2 (SGLT2) inhibitor—impurity profiling is a critical quality attribute (CQA). Among the most heavily monitored related substances is the Dapagliflozin Keto Impurity (CAS: 2169998-23-4). Characterized by the presence of a diaryl ketone bridge instead of the API’s signature diphenylmethane core, this impurity directly impacts the drug's hydrogen-bonding network at the SGLT2 target site, diminishing pharmacological efficacy.
This whitepaper provides an authoritative, in-depth analysis of the mechanistic formation pathways of the keto impurity, distinguishing between process-related synthetic origins and stability-related oxidative degradation. Furthermore, it outlines self-validating experimental workflows for the controlled generation, isolation, and LC-MS/MS quantification of this specific impurity.
Chemical Identity and Structural Significance
Dapagliflozin consists of a C-aryl glucoside linked to a diphenylmethane system. Its molecular formula is C21H25ClO6 . The conversion of the central methylene bridge ( −CH2− ) to a carbonyl group ( −C(=O)− )—resulting in a loss of two protons and the addition of one oxygen atom—yields the Keto Impurity ( C21H23ClO7 ).
This seemingly minor structural variance significantly alters the molecule's polarity, electron distribution, and three-dimensional conformation, necessitating stringent regulatory control per.
Table 1: Physicochemical and Analytical Properties
| Parameter | Dapagliflozin (API) | Dapagliflozin Keto Impurity |
| Molecular Formula | C21H25ClO6 | C21H23ClO7 |
| Molecular Weight | 408.87 g/mol | 422.86 g/mol |
| CAS Number | 461432-26-8 | 2169998-23-4 |
| Core Linkage | Diphenylmethane ( −CH2− ) | Diaryl Ketone ( −C(=O)− ) |
| MS Precursor Ion [M+H]+ | m/z 409 | m/z 423 |
| RP-HPLC Elution Order | Reference (RRT = 1.00) | Early Eluting (RRT ~ 0.85) |
| ICH Qualification Limit | N/A | 0.15% |
Data synthesized from established reference standards .
Mechanistic Pathways of Formation
The presence of the keto impurity in the final drug substance typically originates from two distinct pathways: incomplete synthetic reduction (process-related) or auto-oxidation (stability-related).
Process-Related Origin: Incomplete Ionic Hydrogenation
The commercial synthesis of Dapagliflozin frequently utilizes 5-bromo-2-chloro-4'-ethoxybenzophenone as a starting building block . The process involves a halogen-metal exchange (using n -BuLi or Mg) followed by coupling with a trimethylsilyl-protected gluconolactone.
This coupling generates a hemiketal intermediate that retains the diaryl ketone moiety. To achieve the final API structure, a global ionic hydrogenation is performed using a silane reducing agent (typically triethylsilane, Et3SiH ) activated by a Lewis acid (boron trifluoride diethyl etherate, BF3⋅Et2O ). This step is designed to concurrently reduce the anomeric hemiketal to a β -C-aryl glucoside and the diaryl ketone to a diphenylmethane.
The Causality of Impurity Formation: If the stoichiometry of Et3SiH is insufficient, the reaction temperature is sub-optimal, or the Lewis acid is prematurely quenched by ambient moisture, the reduction stalls. The hemiketal may reduce successfully, but the more sterically hindered diaryl ketone remains intact, directly yielding the Dapagliflozin Keto Impurity.
Fig 1: Synthetic route showing incomplete ionic hydrogenation leading to the Keto Impurity.
Stability-Related Origin: Auto-Oxidation
Post-synthesis, the methylene bridge of Dapagliflozin is highly susceptible to benzylic oxidation. Flanked by two electron-rich aromatic rings, the −CH2− protons are highly activated. Exposure to reactive oxygen species (ROS), transition metal trace contaminants, or prolonged UV light initiates a homolytic cleavage of the benzylic C-H bond.
The resulting benzylic radical rapidly reacts with molecular oxygen to form a hydroperoxide intermediate, which subsequently dehydrates to form the stable diaryl ketone (the Keto Impurity). This pathway necessitates strict control of atmospheric oxygen and light during API storage and formulation.
Fig 2: Oxidative degradation pathway of Dapagliflozin via a benzylic radical intermediate.
Experimental Workflows: Profiling & Control
To ensure regulatory compliance and robust analytical methods, laboratories must deliberately synthesize the keto impurity via forced degradation and quantify it using highly specific LC-MS/MS protocols. The following methodologies are designed as self-validating systems , incorporating internal controls to eliminate false positives.
Protocol 1: Forced Oxidative Degradation (Impurity Enrichment)
This protocol utilizes chemical oxidation to simulate long-term stability failures, enriching the keto impurity for reference standard isolation or method validation.
Step-by-Step Methodology:
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Sample Preparation: Accurately weigh 50 mg of Dapagliflozin API and dissolve in 10 mL of HPLC-grade Acetonitrile:Water (50:50, v/v).
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Oxidative Stress Induction: Add 1.0 mL of 3% (v/v) Hydrogen Peroxide ( H2O2 ) to the solution.
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Internal Controls (Self-Validation):
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Control A (Negative): 50 mg API in solvent without H2O2 (Validates that degradation is purely oxidative, not thermal/hydrolytic).
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Control B (System Blank): Solvent + 1.0 mL H2O2 without API (Identifies baseline artifacts).
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Incubation: Seal all vials and incubate at 60°C in a dark thermoshaker for exactly 24 hours.
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Reaction Quenching: Remove from heat and immediately add 1.0 mL of 0.1 M Sodium Thiosulfate ( Na2S2O3 ) to all vials. Scientific Rationale: Thiosulfate neutralizes residual peroxide, preventing further oxidation during the LC injection sequence, which would artificially inflate impurity quantification.
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Filtration: Filter through a 0.22 µm PTFE syringe filter prior to analysis.
Protocol 2: LC-MS/MS Analytical Quantification
Because the keto impurity absorbs UV light differently than the API (due to the extended conjugation of the ketone with the aromatic rings), mass spectrometry is required for absolute quantification.
Step-by-Step Methodology:
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Chromatographic Separation:
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Column: C18 Reverse Phase (e.g., Waters XBridge, 50 x 2.1 mm, 1.7 µm).
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Mobile Phase A: 0.1% Formic Acid in Water.
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Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
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Gradient: 10% B to 90% B over 8 minutes. Rationale: The increased polarity of the keto group causes the impurity to elute earlier than the highly lipophilic diphenylmethane API.
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Mass Spectrometry Parameters:
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Ionization: Electrospray Ionization (ESI) in Positive Mode.
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Capillary Voltage: 3.0 kV.
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Desolvation Temperature: 350°C.
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MRM Transitions (System Suitability):
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Dapagliflozin (API): Precursor m/z 409 → Product m/z 267.
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Keto Impurity: Precursor m/z 423 → Product m/z 281.
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Validation Check: Inject a known reference standard of Dapagliflozin Keto Impurity prior to the sample batch. The system is validated only if the signal-to-noise ratio (S/N) for the m/z 423 transition is ≥ 10 at the 0.05% reporting threshold.
Conclusion
The Dapagliflozin Keto Impurity represents a critical intersection of synthetic process control and post-manufacturing stability. By understanding its dual formation pathways—incomplete ionic hydrogenation and benzylic auto-oxidation—process chemists can optimize silane equivalents during synthesis, while formulation scientists can implement appropriate antioxidant packaging strategies. Utilizing self-validating stress testing and LC-MS/MS quantification ensures that this impurity remains strictly below the 0.15% ICH qualification threshold, safeguarding therapeutic efficacy.
